

Endogenous Production of Sulfated Human Gastrin I: A Technical Guide

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Compound of Interest

Compound Name: **Gastrin I (human) (sulfated)**

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This technical guide provides an in-depth overview of the endogenous production of sulfated human Gastrin I, a crucial post-translational modification that influences its biological activity. The document details the biosynthetic pathway, the enzymes involved, and the downstream signaling cascades. Furthermore, it offers a compilation of quantitative data and detailed experimental protocols relevant to the study of gastrin sulfation.

Introduction to Gastrin and Tyrosine Sulfation

Gastrin is a peptide hormone that plays a primary role in the stimulation of gastric acid secretion. It is synthesized as a precursor molecule, preprogastrin, which undergoes a series of post-translational modifications (PTMs) to yield biologically active forms.^{[1][2]} One of the key PTMs is the sulfation of a specific tyrosine residue, a reaction that can modulate the peptide's affinity for its receptor and its metabolic stability.^{[3][4]}

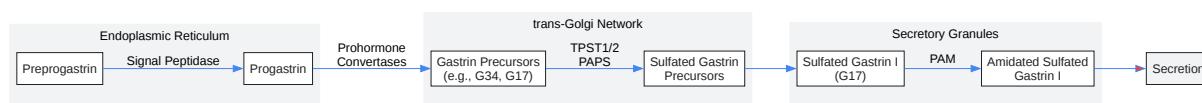
Tyrosine sulfation is a widespread PTM that occurs in the trans-Golgi network and is catalyzed by a family of enzymes known as tyrosylprotein sulfotransferases (TPSTs).^{[3][5]} This modification involves the transfer of a sulfonate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of a tyrosine residue within a protein.^{[6][7]} In humans, two isoforms of this enzyme, TPST1 and TPST2, have been identified.^[6]

Biosynthesis of Sulfated Gastrin I

The production of sulfated Gastrin I is a multi-step process that begins with the translation of the gastrin gene and culminates in the secretion of the mature, sulfated peptide.

- Gene Expression and Translation: The human gastrin gene, located on chromosome 17, is transcribed and translated to produce preprogastin.[2]
- Signal Peptide Cleavage: The "prepro" segment, a signal peptide, is cleaved as the polypeptide enters the endoplasmic reticulum, yielding progastrin.[2]
- Proteolytic Processing: In the Golgi apparatus and secretory granules, progastrin is further processed by endo- and exoproteases to generate various forms of gastrin, including Gastrin-34 (G34) and Gastrin-17 (G17).[1][8]
- Tyrosine Sulfation: Within the trans-Golgi network, the tyrosine residue at position 12 of Gastrin-17 (corresponding to Tyr87 of the full-length precursor) is sulfated by TPSTs.[5][6] This reaction requires the presence of PAPS.[6]
- Amidation: The C-terminal glycine residue is enzymatically converted to an amide group, a modification crucial for the biological activity of gastrin.[8]
- Secretion: The mature, sulfated, and amidated Gastrin I is stored in secretory granules and released from G-cells in the gastric antrum in response to stimuli such as the presence of peptides in the stomach lumen.

Biosynthetic Pathway of Sulfated Human Gastrin I



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Caption: Biosynthesis of sulfated human Gastrin I.

Quantitative Data

The degree of gastrin sulfation and its effect on biological parameters have been quantified in various studies.

Table 1: Distribution of Sulfated Gastrin in Human Tissues

Tissue/Fluid	Percentage of Sulfated Gastrin	Reference
Normal Antrum	45%	[9]
Normal Duodenum	45%	[9]
Normal Serum	45%	[9]
Jejunum	100%	[9]
Zollinger-Ellison Syndrome Serum	20-90%	[9]

Table 2: Kinetic and Binding Parameters Related to Gastrin Sulfation

Parameter	Value	Conditions	Reference
TPST1 Km for PAPS	6.6 ± 1.9 μM	In vitro assay with CC4-tide substrate	[7][10]
TPST2 Km for PAPS	~5-12 μM	Recombinant TPST2 from different expression systems	[7][10]
Gastrin-17-II Kd for Gastrin Receptor	0.08 nM	Guinea pig pancreatic acini	[3]
Gastrin-17-I Kd for Gastrin Receptor	1.5 nM	Guinea pig pancreatic acini	[3]
CCK-8 Kd for Gastrin Receptor	0.4 nM	Guinea pig pancreatic acini	[3]
des(SO ₃)CCK-8 Kd for Gastrin Receptor	28 nM	Guinea pig pancreatic acini	[3]

Table 3: Effect of Sulfation on Gastrin-17 Metabolism and Activity in Humans

Parameter	Sulfated Gastrin-17	Non-sulfated Gastrin-17	Reference
Plasma Half-life	2-5 times longer	Shorter	[4]
Maximal Acid Response (mmol/h)	35.7 ± 4.3	39.8 ± 7.5	[11]
50% Effective Dose (pmol/kg/h)	22.2 ± 6.7	29.3 ± 5.8	[11]
50% Effective Serum Concentration (pmol/L)	34.7 ± 5.0	42.5 ± 11.8	[11]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the endogenous production of sulfated gastrin.

Tyrosylprotein Sulfotransferase (TPST) Activity Assay

This protocol is adapted from methods described for measuring TPST activity using a non-radioactive, coupled-enzyme assay.

Principle: The production of PAP, a byproduct of the sulfotransferase reaction, is coupled to a phosphatase reaction that releases inorganic phosphate, which can be quantified colorimetrically.

Materials:

- Recombinant human TPST1 or TPST2
- Gastrin I peptide substrate
- PAPS (3'-phosphoadenosine-5'-phosphosulfate)
- gPAPP (Golgi-resident PAP-specific 3'-phosphatase)
- Reaction Buffer: 25 mM Tris, 15 mM MgCl₂, pH 7.5
- Malachite Green Phosphate Detection Reagent
- 96-well microplate
- Plate reader

Procedure:

- Prepare a reaction mix in a 96-well plate containing PAPS, gastrin I peptide substrate, and gPAPP in the reaction buffer.
- Initiate the reaction by adding the recombinant TPST enzyme.
- Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

- Stop the reaction and develop the color by adding the Malachite Green Phosphate Detection Reagent.
- Read the absorbance at 620 nm using a plate reader.
- Generate a standard curve with known concentrations of inorganic phosphate to quantify the amount of PAP produced, which is stoichiometric to the amount of sulfated gastrin formed.

Analysis of Sulfated Gastrin by Mass Spectrometry

This protocol outlines a general workflow for the identification and quantification of sulfated gastrin from biological samples, based on established "sulfoproteomics" methodologies.[\[5\]](#)[\[12\]](#) [\[13\]](#)

Principle: Sulfated gastrin is enriched from a complex biological sample, separated by liquid chromatography, and analyzed by tandem mass spectrometry (MS/MS) to identify the sulfated peptide and determine its abundance.

Materials:

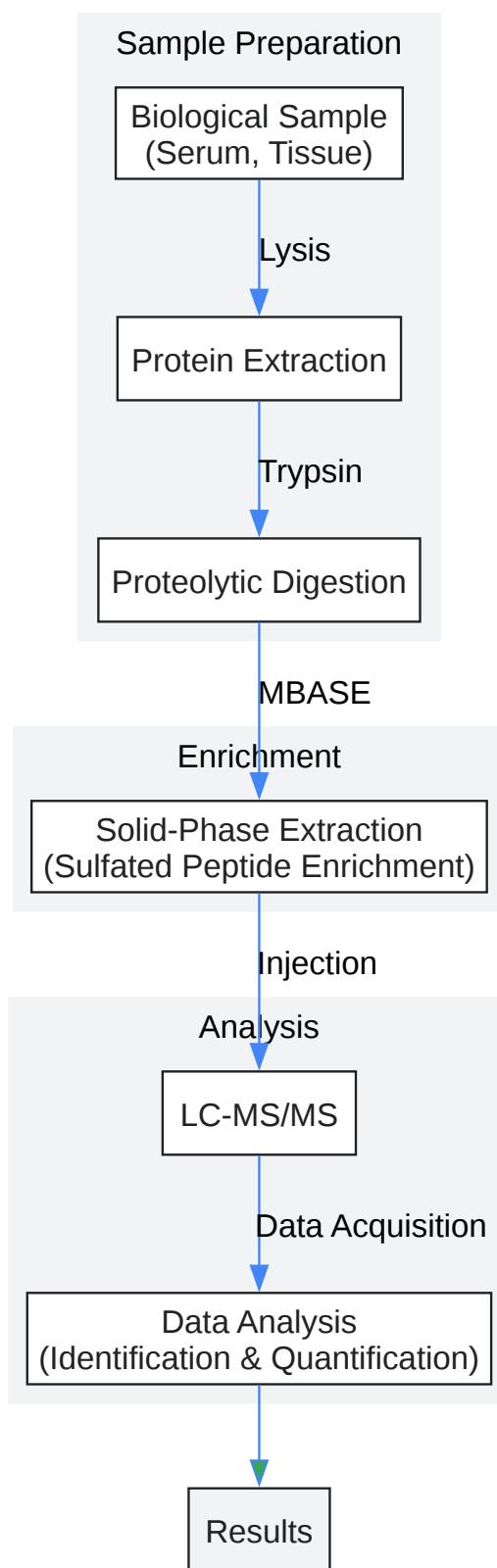
- Biological sample (e.g., serum, tissue extract)
- Magnetic beads for solid-phase extraction (ion-exchange)[\[13\]](#)
- Enzymes for protein digestion (e.g., trypsin)
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
- Reagents for sample reduction and alkylation (e.g., DTT, iodoacetamide)

Procedure:

- Sample Preparation:
 - Extract proteins from the biological sample.
 - Reduce and alkylate the protein extract.
 - Digest the proteins into peptides using trypsin.

- Enrichment of Sulfated Peptides:
 - Use an automated magnetic-bead-assisted sequential extraction (MBASE) workflow with ion-exchange beads to isolate sulfated and non-sulfated gastrin peptides.[13]
- LC-MS/MS Analysis:
 - Separate the enriched peptides by reverse-phase liquid chromatography.
 - Analyze the eluting peptides by tandem mass spectrometry. Utilize fragmentation methods such as CID, HCD, or ETD to generate fragment ions that can confirm the presence and location of the sulfate group.[12]
- Data Analysis:
 - Use database search algorithms (e.g., MSFragger) with an open search for mass shifts to identify sulfated peptides.[5]
 - Quantify the relative or absolute abundance of sulfated and non-sulfated gastrin by comparing the peak areas of the corresponding precursor ions.

Experimental Workflow for Sulfated Gastrin Analysis



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Caption: Workflow for mass spectrometry-based analysis.

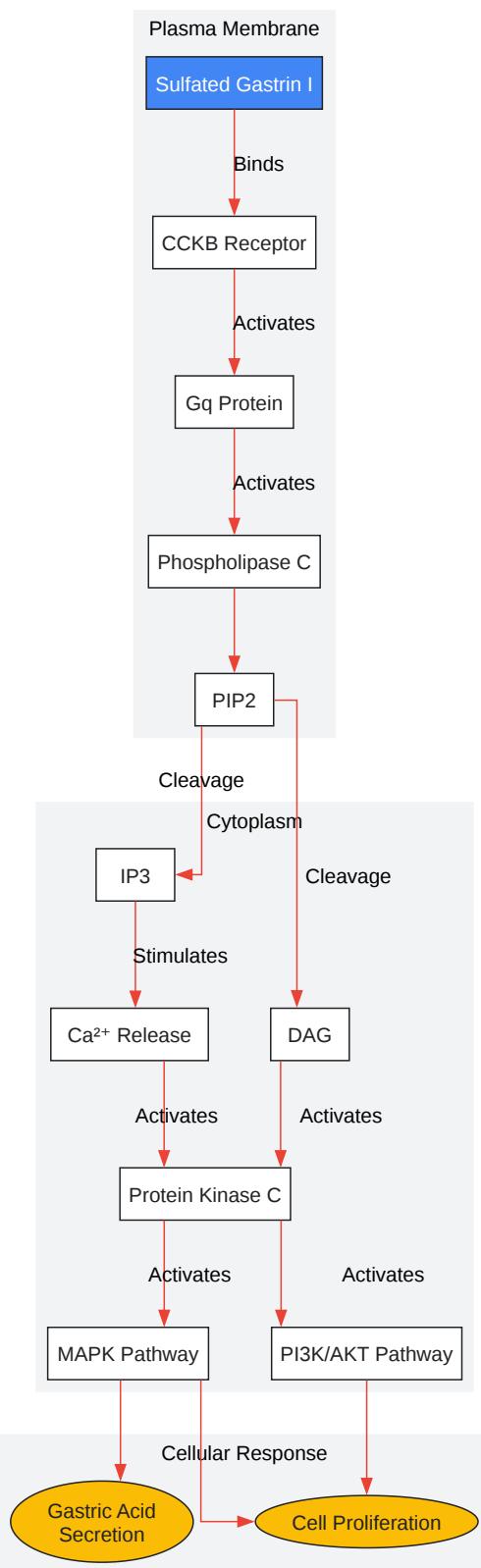
Signaling Pathways of Sulfated Gastrin I

Sulfated Gastrin I, like its non-sulfated counterpart, exerts its biological effects primarily through the cholecystokinin B receptor (CCKBR), also known as the gastrin receptor.[2][14] The CCKBR is a G-protein coupled receptor (GPCR) that preferentially couples to Gq proteins.[8] While both sulfated and non-sulfated gastrin bind to the CCKBR with high affinity, sulfation can increase the binding affinity.[3]

Upon binding of sulfated Gastrin I to the CCKBR, the following signaling cascade is initiated:

- **Gq Protein Activation:** The activated CCKBR catalyzes the exchange of GDP for GTP on the α -subunit of the heterotrimeric Gq protein.
- **Phospholipase C (PLC) Activation:** The activated G α q subunit stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
- **Intracellular Calcium Mobilization:** IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.
- **Protein Kinase C (PKC) Activation:** The increased intracellular Ca²⁺ and DAG synergistically activate PKC.
- **Downstream Signaling:** Activated PKC and calcium-dependent pathways can then activate further downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2) and the PI3K/AKT pathway, which are involved in cell proliferation, differentiation, and gastric acid secretion.[8]

Signaling Pathway of Sulfated Human Gastrin I

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Caption: Signaling pathway of sulfated Gastrin I.

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